![molecular formula C17H24ClN3O4 B13983687 Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)
Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyridine moiety and a tert-butyl ester group. It is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the chlorination of a pyridine derivative to introduce the chloro group at the desired position.
Esterification: The ethoxycarbonyl group is introduced through an esterification reaction, typically using ethyl chloroformate in the presence of a base such as triethylamine.
Piperazine Ring Formation: The piperazine ring is then formed by reacting the pyridine intermediate with a suitable piperazine derivative.
tert-Butyl Ester Formation: Finally, the tert-butyl ester group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted pyridine derivatives, and hydrolyzed carboxylic acids.
Scientific Research Applications
tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-chloro-5-(ethoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the chloro and ethoxycarbonyl groups on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives. These functional groups enhance the compound’s ability to participate in a variety of chemical reactions and interact with biological targets, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Properties
Molecular Formula |
C17H24ClN3O4 |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
tert-butyl 4-(3-chloro-5-ethoxycarbonylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24ClN3O4/c1-5-24-15(22)12-10-13(18)14(19-11-12)20-6-8-21(9-7-20)16(23)25-17(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
GGUAXSMFVMAZJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


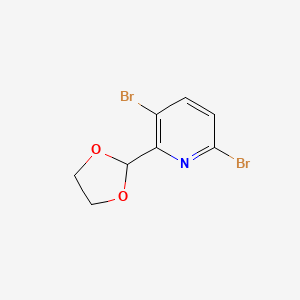
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)
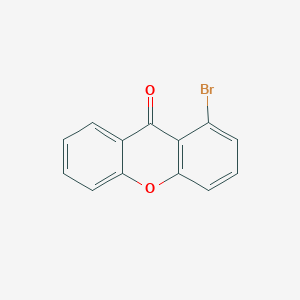
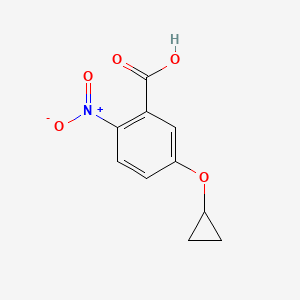
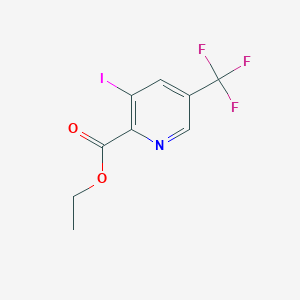


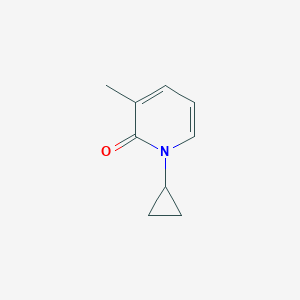
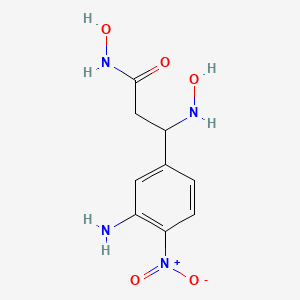
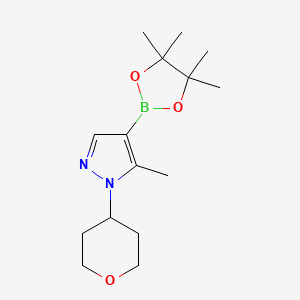


![2-(4-(4-Chlorobenzyl)-7-fluoro-5-sulfamoyl-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B13983686.png)

